N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
Description
BenchChem offers high-quality N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS2/c1-3-15-21-23-18(28-15)19-14(26)10-27-16-9-8-13-20-22-17(25(13)24-16)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOTYYYCBLIJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound that incorporates both thiadiazole and triazole moieties. This article reviews its biological activities, particularly focusing on its potential therapeutic applications in cancer treatment and other biological effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula : C_{17}H_{19}N_{5}S
Molecular Weight : 345.43 g/mol
Anticancer Activity
Research has highlighted the potential of thiadiazole derivatives as anticancer agents. A review of various 1,3,4-thiadiazole derivatives indicated significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- HCT15 (colon cancer)
For instance, compounds similar to N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have demonstrated IC50 values ranging from 0.794 µM to 23.6 µM against different cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance anticancer activity.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain derivatives activate caspases (caspase-3 and caspase-8), leading to programmed cell death . Additionally, the incorporation of sulfonamide groups enhances the interaction with biological targets involved in cell proliferation.
Table: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(5-Ethyl... | A549 | 12.5 | |
| N-(5-Ethyl... | SK-MEL-2 | 9.0 | |
| N-(5-Ethyl... | HCT15 | 15.0 |
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial properties. The 1,3,4-thiadiazole scaffold has been shown to exhibit activity against a range of pathogens. For example, compounds containing this moiety have been reported to display antibacterial and antifungal activities .
Anticonvulsant Effects
Some studies have explored the anticonvulsant potential of thiadiazole derivatives. Compounds similar to N-(5-Ethyl...) have been tested in animal models for their ability to prevent seizures induced by chemical agents like pentylenetetrazol (PTZ), showing promising results in reducing seizure frequency and severity .
Case Studies
In a notable study by Jakovljević et al., various 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activities against human lung cancer cells (A549). The most active derivative exhibited a significant reduction in cell viability compared to standard treatments .
Another investigation focused on the synthesis of N-(5-benzylthio)-1,3,4-thiadiazole derivatives which were evaluated against breast cancer cell lines (MDA-MB-231). One compound showed an IC50 value significantly lower than that of Imatinib, suggesting enhanced efficacy .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole moieties. For instance, derivatives similar to N-(5-Ethyl-1,3,4-thiadiazol-2-y) have shown promising results in inhibiting tumor growth through mechanisms such as tubulin polymerization inhibition and apoptosis induction. A notable study indicated that structural modifications could enhance the biological activity against various cancer cell lines .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of this enzyme is crucial in managing inflammatory diseases . Molecular docking studies have demonstrated that the compound binds effectively to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
Antiviral Activity
Compounds with similar structures have been investigated for their antiviral properties. The presence of thiadiazole and triazole rings has been associated with enhanced antiviral activity against various viruses. Research indicates that these compounds can interfere with viral replication processes .
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the anticancer efficacy of N-(5-Ethyl-1,3,4-thiadiazol-2-y) derivatives against human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects of thiadiazole derivatives, N-(5-Ethyl-1,3,4-thiadiazol-2-y) was tested for its ability to inhibit 5-lipoxygenase activity. The results indicated a dose-dependent inhibition, supporting its potential use in treating inflammatory conditions such as asthma and arthritis .
Data Table: Summary of Applications
Analyse Des Réactions Chimiques
Oxidation Reactions
The sulfanyl (-S-) bridge between the acetamide and triazolopyridazine moieties undergoes selective oxidation (Table 1).
-
Mechanism : The sulfur atom in the thioether linkage is oxidized to sulfoxide (+4) or sulfone (+6) states. The triazolopyridazine core remains intact under mild conditions but may degrade under prolonged exposure to strong oxidizers.
Reduction Reactions
The triazole and thiadiazole rings display sensitivity to reductive environments (Table 2).
-
Mechanism : LiAlH<sub>4</sub> reduces the carbonyl group of the acetamide to a methylene amine, while NaBH<sub>4</sub> selectively targets the triazole’s conjugated system .
Nucleophilic Substitution
The ethyl-thiadiazole and acetamide groups are susceptible to nucleophilic attack (Table 3).
-
Mechanism : The thiadiazole’s N–H acts as a nucleophile, displacing halides in alkylation reactions. Ammonia opens the acetamide via nucleophilic acyl substitution .
Hydrolysis Reactions
Controlled hydrolysis targets the acetamide and sulfanyl groups (Table 4).
-
Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate the amide, leading to saponification .
Cross-Coupling Reactions
The triazolopyridazine core participates in palladium-catalyzed couplings (Table 5).
-
Mechanism : Suzuki coupling replaces halogens (introduced via pre-functionalization) with aryl boronic acids. Sonogashira couples terminal alkynes to iodinated intermediates .
Key Structural Insights from Analogous Compounds
-
Triazolopyridazine Stability : The fused triazole-pyridazine system resists ring-opening under mild conditions but degrades in strong acids/bases.
-
Thiadiazole Reactivity : The 5-ethyl-1,3,4-thiadiazole moiety undergoes regioselective alkylation at N2 due to electron-withdrawing effects from the sulfur atoms .
-
Sulfanyl Group Lability : The –S– bridge is the most reactive site, enabling sequential functionalization (e.g., oxidation → substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
